N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is an organic compound with a unique structure that contributes to its interesting chemical and biological properties
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically begins with the preparation of intermediate compounds.
Initial steps often involve the reaction between benzo[d][1,3]dioxole derivatives and appropriate thiadiazole precursors under specific conditions, such as controlled temperature and pH, to form the thiadiazole core.
Industrial Production Methods:
Industrial synthesis may employ flow chemistry techniques to optimize reaction times and yields.
Key reagents and solvents are selected to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: : Involves the oxidation of the thiadiazole ring, potentially altering its biological activity.
Reduction: : The compound can undergo reduction reactions, affecting its electronic properties.
Substitution: : this compound participates in nucleophilic substitution reactions due to its various functional groups.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like sodium borohydride.
Substitutions often use catalysts or specific solvents to drive the reactions.
Major Products Formed:
Derivatives with modified functional groups depending on the specific reaction pathway.
Chemistry and Biology:
Utilized in synthetic organic chemistry as an intermediate for creating more complex molecules.
Studied for its potential antibacterial, antifungal, and antiviral properties due to its reactive thiadiazole ring.
Medicine:
Investigated as a lead compound in drug discovery, particularly for its possible anticancer and anti-inflammatory activities.
Industry:
Employed in the development of new materials with unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines . This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may affect pathways related to cell growth and division .
Result of Action
The compound has been associated with potent growth inhibition properties in various cancer cell lines . It’s suggested that the compound can induce apoptosis and cause cell cycle arrest, leading to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide interacts with various enzymes and proteins within the cell . It has shown potent growth inhibition properties with IC50 values generally below 5 μM against human cancer cell lines . The nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .
Comparison with Similar Compounds
1,3,4-thiadiazol-2-yl)benzamide
2-oxoethylthio-1,3,4-thiadiazole
benzo[d][1,3]dioxole derivatives
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its multifunctional nature and potential for diverse applications. This detailed analysis highlights its synthesis, reactivity, and unique position among related compounds, underlining its significance in both research and industry.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S2/c23-15(19-12-6-7-13-14(8-12)26-10-25-13)9-27-18-22-21-17(28-18)20-16(24)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJVZHEVNBBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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